6-amino-3,4-dimethyl-3H-benzoxazol-2-one
Description
6-Amino-3,4-dimethyl-3H-benzoxazol-2-one (IUPAC name: 6-amino-3-methyl-1,3-benzoxazol-2-one) is a heterocyclic compound featuring a benzoxazolone core substituted with an amino group at position 6 and methyl groups at positions 3 and 2. Its molecular formula is $ C8H8N2O2 $, with a molecular weight of 164.16 g/mol (PubChem CID: 6486006) . The SMILES notation, $ \text{CN1C(=O)OC2=CC(N)=CC=C12} $, highlights its fused bicyclic structure, where the oxazolone ring is stabilized by intramolecular hydrogen bonding. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzoxazolone derivatives, which are recognized as "privileged scaffolds" for drug discovery .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-amino-3,4-dimethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-3-6(10)4-7-8(5)11(2)9(12)13-7/h3-4H,10H2,1-2H3 |
InChI Key |
XNHBYNYWPSWEPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)O2)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs of Benzoxazolone
The benzoxazolone core ($ 2(3H)\text{-benzoxazolone} $) is a versatile pharmacophore that mimics phenol or catechol moieties while offering enhanced metabolic stability . Key structural analogs include:
Benzothiazole Derivatives
- However, this modification may reduce hydrogen-bonding interactions critical for target binding .
- (3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4e): A benzothiazole derivative with a larger molecular surface area ($ m/z = 460.2 $) due to its dihydroisoquinoline substituents. This compound exhibits multitarget activity, contrasting with the simpler benzoxazolone scaffold .
Benzoxazinone Derivatives
- 6-Amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one: Incorporation of a benzoxazinone ring (a bioisostere of benzoxazolone) introduces conformational flexibility. The dimethyloxazole substituent may enhance selectivity for serotonin receptors compared to the rigid benzoxazolone structure .
Substituted Benzoxazolones
- 6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3H)-one (CAS 1487849-31-9): Ethoxymethyl substitution at position 3 modulates electronic properties, which could influence metabolic stability and bioavailability .
Substituent Effects on Pharmacological Activity
Key Observations :
Amino Group at Position 6: The amino group in this compound facilitates hydrogen bonding, enhancing interactions with targets like dopamine D2 and serotonin 5-HT$_{1A}$ receptors .
Methyl Groups at Positions 3 and 4 : These substituents improve metabolic stability by blocking oxidative degradation pathways, a limitation observed in unsubstituted benzoxazolones .
Bioisosteric Replacements: Benzoxazinones and benzothiazoles retain the core’s electronic profile but differ in ring strain and solubility, affecting their pharmacokinetic profiles .
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